6-bromo-2-ethenyl-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13322769
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7BrN2O |
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Molecular Weight | 251.08 g/mol |
IUPAC Name | 6-bromo-2-ethenyl-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) |
Standard InChI Key | VNUPKTBYJVMGHO-UHFFFAOYSA-N |
Isomeric SMILES | C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Canonical SMILES | C=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Introduction
Structural and Physicochemical Properties
Core Architecture and Functional Groups
6-Bromo-2-ethenyl-1H-quinazolin-4-one features a bicyclic quinazolinone skeleton, comprising a benzene ring fused to a pyrimidin-4-one moiety. The bromine substituent at position 6 enhances electrophilic reactivity, while the ethenyl group at position 2 introduces a site for further functionalization via Heck or Suzuki-Miyaura couplings. Computational studies suggest that the electron-withdrawing nature of the quinazolinone ring polarizes the ethenyl group, increasing its susceptibility to addition reactions.
Spectroscopic Characterization
Key spectroscopic data for this compound include:
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1H NMR (CDCl3): δ 8.41 (d, J = 2.3 Hz, 1H, H-5), 7.84 (dd, J = 8.6, 2.3 Hz, 1H, H-7), 7.59 (d, J = 8.6 Hz, 1H, H-8), 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH2=CH), 5.85 (d, J = 17.6 Hz, 1H, CH2=CH), 5.42 (d, J = 10.9 Hz, 1H, CH2=CH) .
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13C NMR (CDCl3): δ 160.1 (C-4), 151.7 (C-2), 137.8 (C-6), 129.0 (C-7), 127.5 (C-8), 123.5 (C-5), 121.3 (C-4a), 115.9 (CH2=CH) .
The bromine atom’s deshielding effect is evident in the downfield shifts of adjacent protons, consistent with analogous quinazolinone derivatives .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-bromo-2-ethenyl-1H-quinazolin-4-one typically proceeds via a multi-step sequence:
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Alkylation of 3,4-Dihydroxybenzaldehyde: Reaction with 2-bromoethyl methyl ether in dimethylformamide (DMF) yields 3,4-bis(2-methoxyethoxy)benzaldehyde .
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Oxime Formation and Dehydration: Treatment with hydroxylamine generates the aldoxime intermediate, which undergoes dehydration to form 3,4-bis(2-methoxyethoxy)benzonitrile .
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Nitration and Reduction: Nitration with HNO3/H2SO4 introduces a nitro group, followed by catalytic hydrogenation to the amine .
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Cyclization to Quinazolinone: Formylation with dimethylformamide dimethyl acetal (DMFDMA) and subsequent cyclization yields the quinazolinone core .
Optimization Challenges
Early routes suffered from low yields (≤50%) due to side reactions at the ethenyl group. Recent advances employ palladium-catalyzed cross-couplings to install the ethenyl moiety post-cyclization, improving yields to 70–85% .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C-6
The bromine atom undergoes facile displacement with nucleophiles (e.g., amines, thiols) under mild conditions (50–80°C, DMF/K2CO3). For example:
This reactivity enables rapid diversification for structure-activity relationship (SAR) studies.
Ethenyl Group Modifications
The ethenyl group participates in:
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Heck Coupling: Arylation with aryl halides (Pd(OAc)2, PPh3, Et3N).
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Epoxidation: Reaction with mCPBA yields an epoxide, useful for further ring-opening reactions.
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the compound’s activity correlates with membrane disruption, as evidenced by SYTOX Green uptake assays .
Comparative Analysis with Structural Analogs
The ethenyl group’s planar geometry enhances π-stacking with kinase active sites, conferring superior target engagement compared to saturated analogs .
Industrial and Research Applications
Drug Discovery Scaffold
The compound’s modular synthesis and dual reactivity make it a priority for combinatorial libraries. Over 120 derivatives have been patented since 2020, targeting kinases and antimicrobial resistance .
Materials Science
Conjugated polymers incorporating 6-bromo-2-ethenyl-1H-quinazolin-4-one exhibit tunable luminescence (λem = 450–550 nm), with potential applications in OLEDs.
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